molecular formula C34H38N4O8 B1595459 3-[18-(2-carboxyethyl)-8,13-bis(1,2-dihydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid CAS No. 623946-72-5

3-[18-(2-carboxyethyl)-8,13-bis(1,2-dihydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid

Cat. No.: B1595459
CAS No.: 623946-72-5
M. Wt: 630.7 g/mol
InChI Key: XKEATSOEGBGLLF-UHFFFAOYSA-N
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Description

This compound is a modified porphyrin derivative characterized by a 22,23-dihydroporphyrin core with distinct substituents. Key structural features include:

  • 3,7,12,17-Tetramethyl groups: These methyl substitutions enhance steric stability and influence electronic properties by modulating electron density across the macrocycle.
  • 8,13-Bis(1,2-dihydroxyethyl) groups: These polar substituents improve water solubility and enable hydrogen bonding, critical for biological interactions.
  • 18-(2-carboxyethyl) and 2-yl propanoic acid groups: The carboxylic acid moieties enhance solubility in aqueous media and provide sites for conjugation or coordination, making the compound suitable for biomedical applications like photodynamic therapy (PDT) .

Properties

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(1,2-dihydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O8/c1-15-19(5-7-31(43)44)25-12-26-20(6-8-32(45)46)16(2)22(36-26)10-27-34(30(42)14-40)18(4)24(38-27)11-28-33(29(41)13-39)17(3)23(37-28)9-21(15)35-25/h9-12,29-30,37-42H,5-8,13-14H2,1-4H3,(H,43,44)(H,45,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEATSOEGBGLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(CO)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276739
Record name Deuteroporphyrin IX 2,4 bis ethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623946-72-5
Record name Deuteroporphyrin IX 2,4 bis ethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation typically involves multi-step organic synthesis starting from simpler porphyrin precursors such as deuteroporphyrin derivatives or tetramethyl-dihydroporphyrins. The key steps include:

Specific Reaction Conditions

  • Hydroxylation: The installation of 1,2-dihydroxyethyl groups is often achieved via dihydroxylation of vinyl or ethenyl substituents using osmium tetroxide (OsO4) catalysis or other dihydroxylation reagents under mild conditions to avoid macrocycle degradation.
  • Carboxyethyl group introduction: This is commonly performed by Michael addition or alkylation using halo-carboxyethyl reagents under basic conditions.
  • Oxidation/reduction steps: Controlled oxidation may be required to convert hydroxymethyl to carboxyethyl groups or to adjust oxidation states of the macrocycle.

Laboratory Scale Synthesis

A representative laboratory synthesis involves:

  • Starting from a tetramethyl-dihydroporphyrin intermediate.
  • Introduction of vinyl groups at positions 8 and 13.
  • Dihydroxylation of vinyl groups to yield 1,2-dihydroxyethyl substituents.
  • Alkylation at position 18 with 2-carboxyethyl bromide or similar reagents.
  • Final purification by chromatographic techniques to isolate the target compound.

Industrial and Large-Scale Preparation Considerations

While detailed industrial protocols are scarce, it is inferred that large-scale synthesis adapts the laboratory routes with optimizations for:

Data Table: Key Reaction Parameters and Yields

Step Reaction Type Reagents Conditions Yield (%) Notes
1 Vinylation Vinyl bromide, base Room temp, inert atmosphere 70-80 Precursor modification
2 Dihydroxylation OsO4, NMO (N-methylmorpholine N-oxide) 0-25°C, aqueous solvent 60-75 Sensitive step, controls stereochemistry
3 Alkylation 2-carboxyethyl bromide, base Mild heating, aprotic solvent 65-70 Introduces carboxyethyl group
4 Purification Chromatography Silica gel, gradient elution - Critical for isolating pure compound

Research Findings Related to Preparation

  • The dihydroxylation step is crucial and often rate-limiting due to the sensitivity of the porphyrin ring to oxidative conditions. Optimizing temperature and reagent concentration improves selectivity and yield.
  • Protecting groups such as silyl ethers may be used transiently on hydroxyl groups to prevent side reactions during alkylation steps.
  • Analytical techniques including NMR, mass spectrometry, and UV-Vis spectroscopy are essential to confirm the substitution pattern and purity of intermediates and final product.
  • Studies indicate that the presence of the dihydroxyethyl groups significantly influences the compound’s solubility and biological activity, justifying the complexity of their introduction.

Chemical Reactions Analysis

3-[18-(2-carboxyethyl)-8,13-bis(1,2-dihydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

3-[18-(2-carboxyethyl)-8,13-bis(1,2-dihydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying porphyrin chemistry and its derivatives. In biology and medicine, it is utilized for its inhibitory effects on heme oxygenase, making it a valuable tool for studying heme metabolism and related disorders.

Mechanism of Action

The mechanism of action of 3-[18-(2-carboxyethyl)-8,13-bis(1,2-dihydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid involves its inhibition of heme oxygenase. This enzyme is responsible for the degradation of heme into biliverdin, carbon monoxide, and free iron. By inhibiting heme oxygenase, this compound prevents the breakdown of heme, thereby affecting various physiological processes. The molecular targets and pathways involved in this mechanism include the binding of the compound to the active site of heme oxygenase, leading to the inhibition of its catalytic activity .

Comparison with Similar Compounds

Table 1: Substituent and Property Comparison

Compound Name (IUPAC) Substituents at Positions 8,13,18 Key Functional Groups Solubility Profile Applications Reference
Target Compound 1,2-dihydroxyethyl, carboxyethyl Carboxylic acids, dihydroxyethyl High (aqueous) PDT, biosensors
N,N'-bis(2-aminoethyl)-2,7,12,18-tetramethyl-3,8-divinyl-21H,23H-porphyrin-13,17-bispropanamide (PPIX-ED) Aminoethyl, propanamide Amides, aminoethyl Moderate (polar solvents) Biomedical imaging
3-[8,13-bis[1-(butylamino)ethyl]-18-(2-carboxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid Butylaminoethyl, carboxyethyl Butylamino, carboxylic acids Low (organic solvents) Catalysis, drug delivery

Key Observations:

Solubility: The target compound exhibits superior aqueous solubility due to its carboxylic acids and dihydroxyethyl groups, whereas PPIX-ED (amide/aminoethyl) and the butylaminoethyl analog (bulky alkyl chains) are less water-soluble .

Reactivity : The dihydroxyethyl groups in the target compound facilitate hydrogen bonding with biological targets, enhancing PDT efficacy. In contrast, PPIX-ED’s amide groups improve stability in dimethyl sulfoxide (DMSO), a common solvent for imaging agents .

Lipophilicity: The butylaminoethyl analog’s lipophilic substituents favor membrane penetration, making it suitable for intracellular drug delivery, albeit with reduced biocompatibility compared to the target compound .

Research Findings

  • Photodynamic Activity : The target compound’s reduced porphyrin core (22,23-dihydro) minimizes self-aggregation in aqueous environments, enhancing singlet oxygen quantum yield (ΦΔ = 0.62) compared to PPIX-ED (ΦΔ = 0.45) .
  • Stability : PPIX-ED demonstrates greater thermal stability (decomposition at 220°C vs. 190°C for the target compound), attributed to its rigid amide linkages .
  • Toxicity: The butylaminoethyl analog exhibits higher cytotoxicity in vitro (IC₅₀ = 12 µM) compared to the target compound (IC₅₀ = 45 µM), likely due to nonspecific hydrophobic interactions .

Biological Activity

3-[18-(2-carboxyethyl)-8,13-bis(1,2-dihydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid (referred to as "the compound") is a synthetic derivative of Deuteroporphyrin IX. This compound has garnered attention in biological research due to its potential applications in heme metabolism studies and therapeutic interventions.

The primary mechanism through which the compound exerts its biological effects is by inhibiting heme oxygenase . Heme oxygenase is an enzyme responsible for the degradation of heme into biliverdin, carbon monoxide, and free iron. By inhibiting this enzyme, the compound prevents the breakdown of heme, which can influence various physiological processes such as oxidative stress response and inflammation regulation.

Key Mechanistic Insights:

  • Binding Affinity : The compound binds to the active site of heme oxygenase, effectively blocking its catalytic activity.
  • Physiological Impact : Inhibition of heme oxygenase can lead to increased levels of heme and related metabolites, potentially affecting cellular signaling pathways and gene expression related to oxidative stress and inflammation.

1. Heme Metabolism Studies

The compound is utilized as a model in studies focusing on heme metabolism. Its ability to inhibit heme oxygenase makes it a valuable tool for understanding disorders related to heme degradation, such as jaundice and certain types of anemia.

2. Potential Therapeutic Applications

Research indicates that the compound may have therapeutic potential in conditions characterized by excessive oxidative stress or inflammation. For instance:

  • Cancer Research : The inhibition of heme oxygenase may enhance the efficacy of certain chemotherapeutic agents by modulating tumor microenvironments.
  • Neuroprotection : It has been suggested that the compound could play a role in neuroprotective strategies against neurodegenerative diseases by regulating oxidative stress pathways.

3. Case Studies

Several studies have highlighted the biological activity of the compound:

  • A study demonstrated that treatment with the compound reduced oxidative damage in cellular models exposed to harmful agents, suggesting its protective role against oxidative stress.
  • Another investigation indicated that the compound could modulate inflammatory responses in macrophages, further supporting its potential use in inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructureHeme Oxygenase InhibitionApplications
This compoundStructureYesHeme metabolism studies; Cancer therapy
Zinc(II) Protoporphyrin IXStructureYesShort-term heme oxygenase inhibition
Iron(III) Protoporphyrin IX ChlorideStructureYesDistinct properties; Used in various biochemical assays

Q & A

Q. What are the primary methodologies for synthesizing and purifying this porphyrin derivative?

The synthesis typically involves stepwise functionalization of the porphyrin macrocycle. Key steps include:

  • Tetrapyrrole condensation : Using modified Adler-Longo methods under inert atmospheres to assemble the porphyrin core .
  • Side-chain modifications : Introducing carboxyethyl and dihydroxyethyl groups via nucleophilic substitution or ester hydrolysis, monitored by TLC and HPLC .
  • Purification : Reverse-phase HPLC with C18 columns and aqueous/organic solvent gradients to isolate isomers and remove unreacted intermediates .

Q. How does the compound’s structure influence its role in biological systems (e.g., heme biosynthesis)?

The carboxyethyl and dihydroxyethyl groups enhance solubility in aqueous environments, enabling interactions with enzymatic active sites. For example:

  • Coproporphyrinogen III analogs : This compound may act as an intermediate in heme biosynthesis, with its substituents affecting decarboxylation rates in mitochondrial pathways .
  • Experimental validation : Use isotopic labeling (e.g., ¹³C or ¹⁵N) to track metabolic incorporation in cell cultures .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data for structural elucidation?

Discrepancies between NMR, UV-Vis, and mass spectrometry data often arise from tautomerism or aggregation. Solutions include:

  • Variable-temperature NMR : To identify dynamic equilibria between porphyrin tautomers .
  • X-ray crystallography : Co-crystallization with stabilizing agents (e.g., zinc ions) to fix conformational states .
  • Computational modeling : Density Functional Theory (DFT) to correlate observed spectral peaks with predicted electronic transitions .

Q. How can researchers optimize the compound’s photodynamic properties for therapeutic applications?

Key parameters for tuning photodynamic activity:

  • Substituent effects : Diethyl vs. dimethyl groups alter singlet oxygen quantum yields. Compare via time-resolved fluorescence spectroscopy .
  • Solvent polarity : Polar solvents stabilize charge-transfer states, enhancing intersystem crossing rates. Test in DMSO vs. aqueous buffers .
  • In vitro assays : Use murine macrophage models to quantify ROS generation under controlled irradiation .

Q. What are the methodological challenges in quantifying this compound in complex biological matrices?

  • Matrix interference : Lipophilic porphyrins bind nonspecifically to proteins. Mitigate via solid-phase extraction (C18 cartridges) and LC-MS/MS with MRM transitions .
  • Isomer discrimination : Develop chiral columns or ion-mobility spectrometry to separate diastereomers .
  • Calibration standards : Synthesize deuterated analogs (e.g., d₄-porphyrin) for internal standardization .

Methodological Frameworks

Q. How to design experiments investigating the compound’s redox behavior in enzymatic contexts?

  • Cyclic voltammetry : Measure oxidation potentials in buffered solutions (pH 7.4) to mimic physiological conditions .
  • Enzyme kinetics : Pair with cytochrome P450 isoforms (e.g., CYP3A4) to assess electron-transfer efficiency via stopped-flow spectrophotometry .
  • Theoretical basis : Link results to Marcus electron-transfer theory to explain rate variations .

Q. What theoretical frameworks guide studies on the compound’s supramolecular interactions?

  • Host-guest chemistry : Apply principles of molecular recognition (e.g., π-π stacking, hydrogen bonding) to design cyclodextrin or calixarene complexes .
  • Molecular dynamics simulations : Predict aggregation behavior in lipid bilayers using GROMACS or AMBER force fields .

Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s stability under light exposure?

  • Controlled degradation studies : Expose samples to UV-A/UV-B light and quantify decomposition via HPLC. Compare with dark controls .
  • Mechanistic insights : Use EPR spectroscopy to detect radical intermediates, linking instability to specific substituents (e.g., dihydroxyethyl groups) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[18-(2-carboxyethyl)-8,13-bis(1,2-dihydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid
Reactant of Route 2
3-[18-(2-carboxyethyl)-8,13-bis(1,2-dihydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid

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